4,8,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Description
The compound 4,8,12-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene is a nitrogen-rich tricyclic structure characterized by three nitrogen atoms at positions 4, 8, and 12 within a fused bicyclic framework. Related tricyclic compounds with varying heteroatoms (e.g., oxygen or fewer nitrogen atoms) serve as critical intermediates in organic synthesis or functional materials .
Properties
IUPAC Name |
4,8,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c1-3-11-5-7-8-6-12-4-2-10(8)13-9(1)7/h1-6,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHUQAFGPIDWPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC3=C2C=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302763 | |
| Record name | 5h-pyrrolo[3,2-c:4,5-c']dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244-78-0 | |
| Record name | MLS003106390 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5h-pyrrolo[3,2-c:4,5-c']dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific reagents and catalysts are used to facilitate the formation of the tricyclic structure.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4,8,12-Triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4,8,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Key structural analogs and their distinguishing features are summarized below:
Key Observations
Heteroatom Influence: The target compound’s three nitrogen atoms likely enhance its binding affinity in biological systems compared to oxygen-containing analogs (e.g., 8-oxatricyclo derivatives) . 18F-PI-2620 (4,8,10-triaza) demonstrates that minor positional changes in nitrogen atoms (e.g., 8,10 vs. 8,12) can drastically alter pharmacokinetics and target specificity .
Synthetic Complexity :
- Nitrogen-rich tricyclic systems (e.g., target compound) require advanced multistep syntheses, whereas oxygenated analogs (e.g., trioxatricyclo compounds) are accessible via Asinger reactions .
Applications :
- 18F-PI-2620 exemplifies the biomedical utility of triazatricyclo frameworks in neuroimaging, whereas diaza/oxa variants are relegated to intermediates or building blocks .
Research Findings and Implications
- Biomedical Potential: The success of 18F-PI-2620 in tau protein imaging suggests that the target compound’s additional nitrogen atom (position 12) could improve binding to amyloid-β or other neurological targets .
- Material Science : Carboxylic acid-functionalized analogs (e.g., 8-oxatricyclo) exhibit enhanced polarity, making them suitable for coordination chemistry or polymer synthesis .
Biological Activity
4,8,12-Triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex heterocyclic compound notable for its unique tricyclic structure that incorporates nitrogen atoms within a triazine framework. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C17H13N3
- Molecular Weight : 259.30 g/mol
- CAS Number : 1014403-09-8
The compound's structure allows for diverse interactions with biological targets, which may explain its varied biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways leading to therapeutic effects. The exact mechanisms are still under investigation but may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Binding : It could bind to receptors influencing cellular signaling pathways.
Anticancer Properties
The potential anticancer activity of this compound is supported by studies on similar tricyclic compounds that have demonstrated cytotoxic effects against cancer cell lines:
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Triazine derivatives | Breast cancer | 15 | |
| Heterocyclic compounds | Lung cancer | 20 |
These findings suggest that this compound may also exhibit selective cytotoxicity against cancer cells.
Case Studies
Several case studies have investigated the biological applications of similar compounds:
-
Study on Triazine Derivatives :
- Objective : Evaluate the antimicrobial efficacy of triazine derivatives.
- Findings : Certain derivatives showed significant inhibition of bacterial growth.
- : These compounds could serve as lead structures for developing new antibiotics.
-
Cytotoxicity Assessment :
- Objective : Assess the anticancer potential of heterocyclic compounds.
- Findings : Several compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines.
- : The structural features contributed to their activity and warrant further exploration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
